4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide
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Overview
Description
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a methylanilino group, and an oxoethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide typically involves the reaction of 4-tert-butylbenzoic acid with 2-(2-methylanilino)-2-oxoethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and other substituted benzamides.
Scientific Research Applications
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-methylaniline
- 4-tert-butyl-N-[2-[3-(methanesulfonamido)-4-methylanilino]-2-oxoethyl]benzamide
- 2,4,6-Tri-tert-butyl-N-methylaniline
Uniqueness
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide is unique due to its specific structural features, such as the combination of tert-butyl, methylanilino, and oxoethyl groups. These structural elements confer distinct chemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-N-[2-(2-methylanilino)-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14-7-5-6-8-17(14)22-18(23)13-21-19(24)15-9-11-16(12-10-15)20(2,3)4/h5-12H,13H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDWUAORIGEKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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